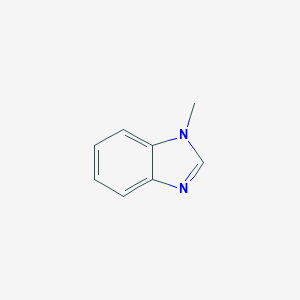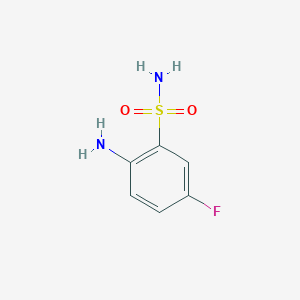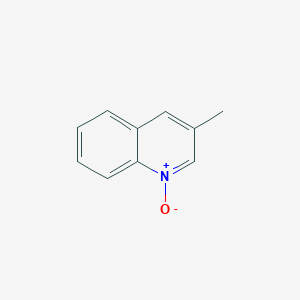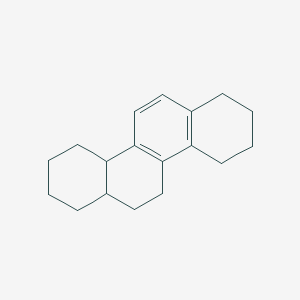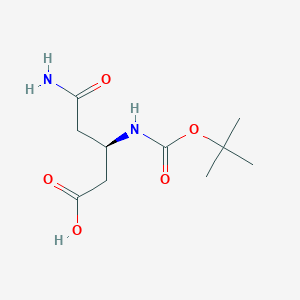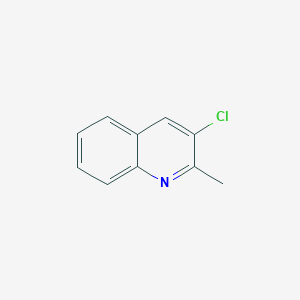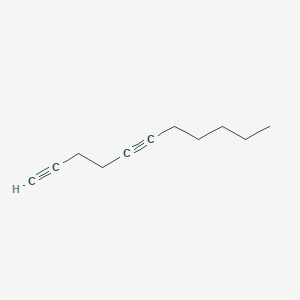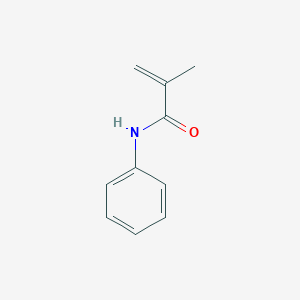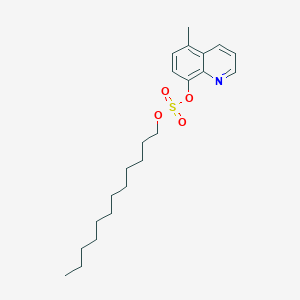
ジフェニルクロロシラン
概要
説明
Chlorodiphenylsilane is an organosilicon compound that can be used as a protecting group for alcohols and amines. It is also used as a reagent in cross-coupling reactions. In addition, it is used as a precursor in the synthesis of various silicon-containing compounds .
Synthesis Analysis
The direct reduction of alcohols using chlorodiphenylsilane as a hydride source in the presence of a catalytic amount of indium trichloride is described. Benzylic alcohols, secondary alcohols, and tertiary alcohols were effectively reduced to give the corresponding alkanes in high yields .
Molecular Structure Analysis
Chlorodiphenylsilane has a molecular formula of C12H11ClSi and a molecular weight of 218.75 . The structure contains a total of 26 bonds; 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .
Chemical Reactions Analysis
Chlorodiphenylsilane is used in various chemical reactions. For instance, it is used in the direct reduction of alcohols, where it acts as a hydride source. This reaction is catalyzed by indium trichloride .
Physical And Chemical Properties Analysis
Chlorodiphenylsilane has a boiling point of 274.1±13.0 °C at 760 mmHg and a density of 1.118 g/mL at 25 °C . It has a refractive index of n20/D 1.578 (lit.) .
科学的研究の応用
アルコールおよびアミンの保護基
ジフェニルクロロシランは、アルコールおよびアミンの保護基として使用できます . 有機合成において、保護基は、不要な反応が起こるのを防ぐために一時的に反応性基をマスクするために使用される官能基です。
クロスカップリング反応における試薬
この化合物は、クロスカップリング反応における試薬としても使用されます . クロスカップリング反応は、多くの化学化合物の合成における重要なステップである、新しい炭素-炭素結合の生成のための有機化学における貴重なツールです。
ケイ素含有化合物の合成における前駆体
ジフェニルクロロシランは、さまざまなケイ素含有化合物の合成における前駆体として役立ちます . これらの化合物は、電子工学、材料科学、医薬品などの分野で幅広い用途があります。
クロロシランの選択的なモノおよびジアリレーションおよびアリル化
それは、クロロシランの選択的なモノおよびジアリレーションおよびアリル化のための反応物として使用できます . このプロセスにより、モノアリレーションまたはジアリル化またはアリル化製品を合成することができ、これはさらなる化学反応に使用できます。
シリカ表面を機能化する反応性カップリング剤
ジフェニルクロロシランは、シリカ表面を機能化する反応性カップリング剤としても機能します . この用途は、機能化された表面が材料に独自の特性を提供できる材料科学の分野で特に役立ちます。
Safety and Hazards
Chlorodiphenylsilane is known to cause severe skin burns and eye damage. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection. It should be used only outdoors or in a well-ventilated area .
将来の方向性
作用機序
Target of Action
Diphenylchlorosilane, also known as Chlorodiphenylsilane, is an organosilicon compound that primarily targets alcohols and amines . It acts as a protecting group for these compounds, replacing the active hydrogen in silane-based compounds (such as hydrogen in hydroxyl, carboxyl, and amino groups) to form stable intermediates .
Mode of Action
The compound interacts with its targets by replacing the active hydrogen in silane-based compounds to form stable intermediates . This interaction is part of a protection and deprotection reaction, which has a high conversion rate, even leading to quantitative reactions . The compound is also used as a reagent in cross-coupling reactions .
Biochemical Pathways
Diphenylchlorosilane affects the biochemical pathways involved in the synthesis of various silicon-containing compounds . It can be used as a reactant for the selective mono- and di-allylation and allenylation of chlorosilanes in the presence of indium/base to synthesize mono- or di-allylated or allenylation products .
Result of Action
The result of Diphenylchlorosilane’s action is the formation of stable intermediates from silane-based compounds . These intermediates can then undergo further reactions. For example, it can be used in the synthesis of a host material for the fabrication of blue phosphorescent organic light-emitting diodes (OLEDs) .
Action Environment
The efficacy and stability of Diphenylchlorosilane can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of a base in the reaction environment . .
生化学分析
Biochemical Properties
Diphenylchlorosilane plays a significant role in biochemical reactions, particularly in the protection and functionalization of biomolecules. It interacts with enzymes and proteins by forming stable silyl ethers with hydroxyl groups. This interaction is crucial in protecting sensitive functional groups during complex synthetic processes. Additionally, Diphenylchlorosilane is used in cross-coupling reactions, where it acts as a reagent to facilitate the formation of carbon-silicon bonds .
Cellular Effects
Diphenylchlorosilane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by modifying the activity of specific enzymes and proteins. For instance, Diphenylchlorosilane can inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular metabolism. Moreover, its impact on gene expression can result in changes in protein synthesis and cellular responses .
Molecular Mechanism
The molecular mechanism of Diphenylchlorosilane involves its ability to form covalent bonds with biomolecules. It can bind to hydroxyl groups on proteins and enzymes, leading to the formation of stable silyl ethers. This binding interaction can inhibit or activate enzymes, depending on the specific context. Additionally, Diphenylchlorosilane can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diphenylchlorosilane can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture. Long-term exposure to Diphenylchlorosilane may lead to gradual changes in cellular function, including alterations in enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of Diphenylchlorosilane vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, Diphenylchlorosilane can induce toxic effects, including cellular damage and disruption of metabolic processes. It is essential to determine the appropriate dosage to achieve the desired effects while minimizing adverse outcomes in animal studies .
Transport and Distribution
Within cells and tissues, Diphenylchlorosilane is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing the overall cellular response. Studying the transport and distribution of Diphenylchlorosilane provides insights into its cellular dynamics and potential therapeutic applications .
特性
InChI |
InChI=1S/C12H10ClSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCITZMJNBYYMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883703 | |
| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1631-83-0 | |
| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(diphenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key reaction Chlorodiphenylsilane is known for in organic synthesis?
A1: Chlorodiphenylsilane, in conjunction with Indium trichloride (InCl3) as a catalyst, offers a highly chemoselective method for the direct reduction of alcohols to alkanes []. This method has proven effective for various alcohols, including benzylic, secondary, and tertiary alcohols.
Q2: How does this reduction system compare to traditional methods using reagents like LiAlH4?
A2: The Chlorodiphenylsilane/InCl3 system exhibits remarkable chemoselectivity for hydroxyl groups, leaving other functional groups untouched. This is in stark contrast to traditional reducing agents like LiAlH4 or Zn/H+, which readily reduce a broader range of functional groups, such as esters, chloro, bromo, and nitro groups []. This selectivity makes Chlorodiphenylsilane/InCl3 a valuable tool for complex molecule synthesis where specific transformations are crucial.
Q3: Can you explain the mechanism of this reduction reaction using Chlorodiphenylsilane/InCl3?
A3: NMR studies have shed light on the reaction mechanism []. Initially, chlorodiphenylsilane reacts with the alcohol to form a hydrodiphenylsilyl ether intermediate. The InCl3 catalyst then acts as a Lewis acid, coordinating to the oxygen of the silyl ether to form an oxonium complex. This complex facilitates the cleavage of the C-O bond, with the silicon donating a hydride (H-) to the carbon, ultimately yielding the alkane product.
Q4: Beyond its use in alcohol reduction, has Chlorodiphenylsilane been employed in other synthetic applications?
A4: Yes, Chlorodiphenylsilane has shown utility in preparing unique organosilicon compounds. For instance, it serves as a crucial reagent in synthesizing 1,4-Bis(diphenylhydrosilyl)benzene, a compound known for its ability to reduce esters under radical conditions [].
Q5: Are there any reported applications of Chlorodiphenylsilane in material science?
A5: Research indicates that Chlorodiphenylsilane plays a role in synthesizing C60-silica hybrid materials []. Through hydrosilylation reactions, Chlorodiphenylsilane can be attached to C60 molecules, which can then be further processed via sol-gel techniques to produce hybrid C60-silica monoliths with potential applications in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



